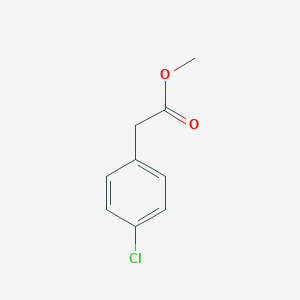

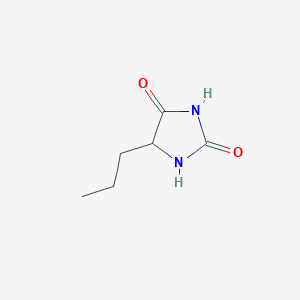

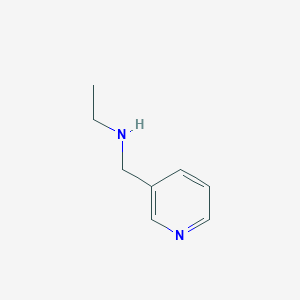

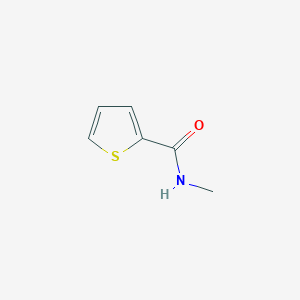

![molecular formula C9H7NO4 B105588 8-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione CAS No. 34954-65-9](/img/structure/B105588.png)

8-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione

Overview

Description

8-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione is a chemical compound that belongs to the class of benzo[d][1,3]oxazine diones. This class of compounds is known for its potential biological activities and is often explored for the synthesis of novel derivatives with enhanced properties. The compound itself and its derivatives have been the subject of various studies aiming to explore their synthesis, molecular structure, chemical reactions, and physical and chemical properties.

Synthesis Analysis

The synthesis of related compounds has been reported through various methods. For instance, a novel entry into hexahydro-benzazocine diones and tetrahydro-benzazonine diones was achieved through an oxidative ring expansion reaction using sodium periodate in isopropanol . Another study reported the one-pot synthesis of azo-linked benzo[d][1,3]oxazine-2,4-diones from carbon dioxide using a CuO@RHA/MCM-41 nanocomposite as a catalyst, highlighting the advantages of mild conditions and excellent yields . Additionally, the synthesis of 3-benzylidene-1H-benzo[4,5]imidazo[2,1-c][1,4]oxazine-1,4(3H)-dione derivatives was performed, and the structures were confirmed by NMR, mass spectrometry, and elemental analysis .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, the structure and spectroscopic studies of a compound with a similar oxazine ring system were characterized by IR and 1H NMR, and confirmed by single crystal X-ray study . The conformational study of the 3,6-dihydro-2H-1,4-oxazin-2-one fragment in stereoisomers was also performed, and the crystal structures were determined by X-ray diffraction .

Chemical Reactions Analysis

The reactivity of the oxazine ring system allows for various chemical transformations. For instance, the parent compound 8-methoxy-2H-1,2,4-triazino[3,4-b]benzothiazole-3,4-dione was prepared and further reacted to afford chloro-substituted derivatives, which were then substituted by secondary cyclic amines to yield 3-substituted derivatives . Another study reported the thermal reaction of 1-methoxy-1H-phenanthro[9,10-c][1,2]oxazine with dienophiles to give triphenylene-o-dicarboxylic derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d][1,3]oxazine diones and their derivatives are influenced by their molecular structure. The presence of intramolecular hydrogen bonds, as observed in the spectroscopic studies, can affect the stability and reactivity of these compounds . The crystal structures and packing motifs, as revealed by X-ray diffraction studies, provide insights into the solid-state properties of these compounds . The antibacterial, antifungal, and antioxidant activities of some novel derivatives have also been evaluated, demonstrating the potential of these compounds in biological applications .

Scientific Research Applications

Cytotoxic Activity in Cancer Research

- Scientific Field: Cancer Research

- Application Summary: The compound 3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile, which is a derivative of 8-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione, was synthesized and its cytotoxic activity was evaluated against three different human cancer cell lines: MDA-MB-231, A549, and MIA PaCa-2 .

- Methods of Application: The compound was synthesized via a reaction of 6-methoxynaphthalen-2-ol, 2,5-dichlorobenzaldehyde, and malononitrile in ethanolic piperidine solution under microwave irradiation .

- Results: The tested molecule revealed promising cytotoxic activities against the three cancer cell lines .

Biological Activity in Breast Cancer Cells

- Scientific Field: Breast Cancer Research

- Application Summary: A family of highly substituted 4H-benzo[d][1,3]oxazines, which includes 8-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione, was synthesized and assayed on the breast cancer-derived cell lines MCF-7 and HCC1954 .

- Methods of Application: The reactions to obtain the family of the synthesized oxazines were carried out under very mild conditions such as room temperature or 30°C, without the use of an inert atmosphere and under operationally easy to handle conditions since they just needed the mixture of the starting material and the gold(I) catalyst in dry DCM .

- Results: The newly synthesized 4H-benzo[d][1,3]oxazine compounds showed several degrees of cell proliferation inhibition with a remarkable effect for those compounds having a substituted aryl at C-2 of the molecules. The 4H-benzo[d][1,3]oxazines showed an IC50 ranking from 3.1 to 95 μM in MCF-7 and HCC1954 cells .

Therapeutic Potential of Imidazole Containing Compounds

- Scientific Field: Medicinal Chemistry

- Application Summary: Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

- Methods of Application: The synthesis of imidazole containing compounds involves the reaction of glyoxal and ammonia .

- Results: The derivatives of 1, 3-diazole have shown promising results in various biological activities .

Synthesis of Fused Heterocycles

- Scientific Field: Organic Chemistry

- Application Summary: Quinoline-2,4-diones, which includes 8-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione, play a unique role in natural and synthetic chemistry due to their biologically and pharmacological activities .

- Methods of Application: The synthetic methodology of quinolin-2,4-dione derivatives involves the use of a gold(I) catalyst in dry DCM .

- Results: The synthesized quinolin-2,4-dione derivatives have shown promising results in the synthesis of fused ring systems .

Therapeutic Potential of Imidazole Containing Compounds

- Scientific Field: Medicinal Chemistry

- Application Summary: Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

- Methods of Application: The synthesis of imidazole containing compounds involves the reaction of glyoxal and ammonia .

- Results: The derivatives of 1, 3-diazole have shown promising results in various biological activities .

Synthesis of Fused Heterocycles

- Scientific Field: Organic Chemistry

- Application Summary: Quinoline-2,4-diones, which includes 8-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione, play a unique role in natural and synthetic chemistry due to their biologically and pharmacological activities .

- Methods of Application: The synthetic methodology of quinolin-2,4-dione derivatives involves the use of a gold(I) catalyst in dry DCM .

- Results: The synthesized quinolin-2,4-dione derivatives have shown promising results in the synthesis of fused ring systems .

Safety And Hazards

properties

IUPAC Name |

8-methoxy-1H-3,1-benzoxazine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c1-13-6-4-2-3-5-7(6)10-9(12)14-8(5)11/h2-4H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPTOZGCACQWXJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441708 | |

| Record name | 8-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione | |

CAS RN |

34954-65-9 | |

| Record name | 8-Methoxy-1H-benzo[d][1,3]oxazine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 34954-65-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

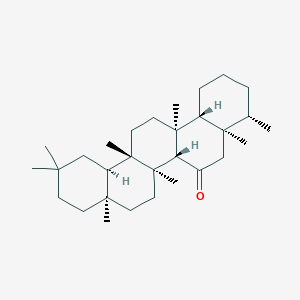

![Thieno[2,3-d]isothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide](/img/structure/B105524.png)